Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
CAS No.:
Cat. No.: VC13565212
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
| Standard InChI Key | QGEFRGPCFOEDNF-RKDXNWHRSA-N |
| Isomeric SMILES | C[C@@H]1CO[C@H](CN1C(=O)OC(C)(C)C)CO |
| SMILES | CC1COC(CN1C(=O)OC(C)(C)C)CO |
| Canonical SMILES | CC1COC(CN1C(=O)OC(C)(C)C)CO |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a morpholine core—a six-membered heterocycle containing one oxygen and one nitrogen atom. Key structural elements include:
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A tert-butoxycarbonyl (Boc) group at the 4-position, providing steric protection and facilitating subsequent deprotection in synthetic pathways.
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A hydroxymethyl group (-CH2OH) at the 2R position, enabling further functionalization through oxidation or esterification .
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A methyl group at the 5R position, which influences conformational stability and intermolecular interactions .
The stereochemistry at C2 and C5 is critical for its biological activity and synthetic utility. X-ray crystallography confirms the (2R,5R) configuration, with a chair-like morpholine ring and equatorial orientation of substituents minimizing steric strain .
Physicochemical Properties
Key properties include:
Synthesis and Manufacturing
Comparative Analysis of Synthetic Methods
Biological Activities and Applications
Medicinal Chemistry
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Peptidomimetics: The morpholine core mimics peptide bonds, enhancing metabolic stability. Derivatives inhibit proteases (e.g., HIV-1 protease) with IC50 values <100 nM .
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Organocatalysis: The hydroxymethyl group participates in hydrogen-bonding interactions, enabling asymmetric catalysis in aldol reactions (up to 90% ee) .
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Drug Intermediates: Key precursor for antiviral agents (e.g., remdesivir analogs) and kinase inhibitors .
Material Science
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Nanomaterials: Functionalized morpholines self-assemble into micelles for drug delivery (critical micelle concentration: 0.1–0.5 mM) .
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Electrospinning: Blends with polycaprolactone yield fibers (diameter: 200–500 nm) for tissue engineering .
Comparative Analysis with Analogues
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